REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][C:9](OC)([O:11]C)[CH3:10])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3]>C(O)=O>[CH2:1]([N:4]([CH2:8][C:9](=[O:11])[CH3:10])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3]
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Name
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N-allyl-N-(2,2-dimethoxypropyl)-acetamide
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Quantity
|
85.5 g
|
Type
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reactant
|
Smiles
|
C(C=C)N(C(C)=O)CC(C)(OC)OC
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Name
|
ice
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
212 mL
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Type
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solvent
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted several times with methylene chloride
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Type
|
WASH
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Details
|
the organic phases are washed with sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)N(C(C)=O)CC(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |